molecular formula C13H9NO B15166373 3-Pyridinol, 2-(phenylethynyl)- CAS No. 448236-81-5

3-Pyridinol, 2-(phenylethynyl)-

Cat. No.: B15166373
CAS No.: 448236-81-5
M. Wt: 195.22 g/mol
InChI Key: HYIYCKAYNMMNMQ-UHFFFAOYSA-N
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Description

3-Pyridinol, 2-(phenylethynyl)- is an organic compound that belongs to the class of pyridinols Pyridinols are known for their antioxidant properties and are used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 2-(phenylethynyl)- can be achieved through several methods. One common approach involves the electrophilic cyclization of intermediate compounds. For example, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde can undergo an iodine-mediated electrophilic cyclization to form the desired product . This reaction typically requires specific conditions such as the presence of iodine and a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of 3-Pyridinol, 2-(phenylethynyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 2-(phenylethynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridinol derivatives.

Scientific Research Applications

3-Pyridinol, 2-(phenylethynyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinol, 2-(phenylethynyl)- involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative processes. This is achieved through the donation of hydrogen atoms from the hydroxyl group, neutralizing reactive oxygen species and preventing cellular damage .

Comparison with Similar Compounds

Properties

CAS No.

448236-81-5

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-phenylethynyl)pyridin-3-ol

InChI

InChI=1S/C13H9NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10,15H

InChI Key

HYIYCKAYNMMNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC=N2)O

Origin of Product

United States

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